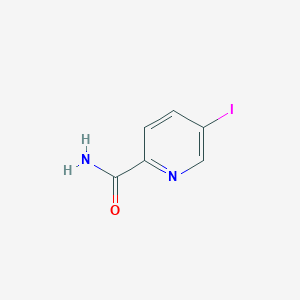
(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol, also known as FDIM, is a fluorinated indene derivative that has been used in a variety of applications in scientific research and development. FDIM has been studied for its potential applications in biochemistry and pharmacology, as well as for its ability to act as a fluorescent probe for biological and chemical systems. FDIM has also been used as a tool for studying the effects of fluorine substitution on the structure and properties of indene derivatives.
科学的研究の応用
(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol has been used in a variety of scientific research applications, including biochemistry, pharmacology, and fluorescent probes for biological and chemical systems. (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol has been used as a fluorescent probe for detecting and quantifying proteins, nucleic acids, and other biomolecules. (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol has also been used to study the effects of fluorine substitution on the structure and properties of indene derivatives. In addition, (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol has been used to study the effects of fluorine substitution on the pharmacokinetics and pharmacodynamics of drugs and other compounds.
作用機序
The mechanism of action of (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol is not fully understood. However, it is believed that (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol can interact with proteins and other biomolecules through hydrogen bonding, electrostatic interactions, and covalent bonding. In addition, (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol can interact with other compounds through π-π stacking, hydrogen bonding, and other interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol are not fully understood. However, (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol has been shown to interact with proteins and other biomolecules, which may affect their structure and function. In addition, (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol has been shown to interact with other compounds, which may affect their properties and biological activity.
実験室実験の利点と制限
The advantages of using (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol in laboratory experiments include its low cost, ease of synthesis, and its ability to interact with proteins and other biomolecules. (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol also has a high degree of solubility in a variety of solvents, which makes it ideal for use in laboratory experiments. The main limitation of (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol is its low stability in the presence of light and heat, which means that it must be stored in a dark, cool environment.
将来の方向性
The future directions for (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol research include further studies of its biochemical and physiological effects, its potential applications in drug discovery and development, and the development of new fluorescent probes for biological and chemical systems. In addition, further studies are needed to understand the mechanism of action of (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol and its interactions with proteins and other biomolecules. Finally, further research is needed to explore the potential applications of (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol in the field of nanotechnology.
合成法
(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol can be synthesized by a variety of methods, including direct fluorination, fluorination with N-halogenation, and a palladium-catalyzed reaction. The direct fluorination method involves the reaction of indene with a fluorinating agent such as N-bromo-succinimide or N-chloro-succinimide. The N-halogenation method involves the reaction of indene with an N-halogenating agent such as N-chloro- or N-bromo-succinimide. The palladium-catalyzed reaction involves the reaction of indene with a palladium catalyst and a fluorinating agent such as N-bromo-succinimide.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1H-indene", "fluorine gas", "sodium hydride", "methanol", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 2,3-dihydro-1H-indene is reacted with fluorine gas in the presence of sodium hydride to form 7-fluoro-2,3-dihydro-1H-indene.", "Step 2: 7-fluoro-2,3-dihydro-1H-indene is then reacted with methanol and acetic acid in the presence of sodium borohydride to form (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol.", "Step 3: The product is purified by washing with hydrochloric acid, followed by washing with sodium hydroxide and water." ] } | |
CAS番号 |
1400701-99-6 |
製品名 |
(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol |
分子式 |
C10H11FO |
分子量 |
166.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



